XantPhos-Pd-G2

Catalog No.
S883017
CAS No.
1375325-77-1
M.F
C51H42ClNOP2Pd
M. Wt
888.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XantPhos-Pd-G2

CAS Number

1375325-77-1

Product Name

XantPhos-Pd-G2

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C51H42ClNOP2Pd

Molecular Weight

888.7 g/mol

InChI

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

FAEFBQZYGQRYRN-UHFFFAOYSA-M

SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+]

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

This compound, also known as XantPhos-Pd-G2 [], is a palladium catalyst belonging to the family of Buchwald ligands. Buchwald ligands are a class of organometallic compounds that find extensive use in organic chemistry, particularly in cross-coupling reactions []. These reactions are fundamental tools for constructing carbon-carbon bonds, which are essential for the synthesis of complex organic molecules.

Cross-coupling Applications

XantPhos-Pd-G2 demonstrates high catalytic activity in various cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid and an aryl halide or triflate []. XantPhos-Pd-G2 has been shown to be effective in Suzuki-Miyaura couplings for the synthesis of diverse organic molecules, including pharmaceuticals and natural products [, ].
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide []. XantPhos-Pd-G2 exhibits good catalytic activity in Sonogashira couplings, enabling the synthesis of conjugated alkynes, which are important building blocks for functional materials [].
  • Heck reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide []. XantPhos-Pd-G2 can be used in Heck reactions to access various alkenes, which are precursors to complex organic molecules [].

These are just a few examples, and XantPhos-Pd-G2 can be employed in a broader range of cross-coupling reactions depending on the specific reaction conditions and substrates.

Advantages of XantPhos-Pd-G2

Several features make XantPhos-Pd-G2 an attractive catalyst for cross-coupling reactions:

  • High catalytic activity: XantPhos-Pd-G2 often allows for reactions to proceed under mild conditions with good yields [].
  • Broad substrate scope: The catalyst can be effective with a wide range of aryl and vinyl halides and boronic acids [, , ].
  • Air and moisture stability: XantPhos-Pd-G2 exhibits good stability towards air and moisture, which simplifies handling and reaction setup.

XantPhos-Palladium-G2 is a second-generation palladium precatalyst notable for its enhanced reactivity in palladium-catalyzed carbon-nitrogen cross-coupling reactions. Its chemical formula is C51H42ClNOP2PdC_{51}H_{42}ClNOP_2Pd with a molecular weight of 888.72 g/mol. This compound features a xanthene-based ligand structure, specifically 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene, which contributes to its stability and catalytic efficiency in various organic transformations .

XantPhos-Palladium-G2 is primarily utilized in cross-coupling reactions, particularly for the formation of carbon-nitrogen bonds. It facilitates the coupling of activated organic compounds with alkyl halides, enabling the synthesis of a wide range of nitrogen-containing compounds, such as anilines and heterocycles

Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> . Additionally, investigations into its stability in solution have revealed that it maintains catalytic activity over extended periods, which is crucial for industrial applications.

The synthesis of XantPhos-Palladium-G2 typically involves the coordination of palladium(II) chloride with the xanthene-based ligand under controlled conditions. Key steps include:

  • Preparation of Ligand: The xanthene ligand is synthesized separately, usually involving multiple steps to ensure purity and functionalization.
  • Complex Formation: Palladium(II) chloride is reacted with the ligand in a suitable solvent (often dichloromethane) to form the palladacycle complex.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity suitable for catalysis .

Research on interaction studies involving XantPhos-Palladium-G2 primarily focuses on its reactivity with various substrates and ligands. Studies indicate that the choice of base and solvent significantly influences its catalytic performance. The compound demonstrates compatibility with a range of amines and halides, making it a versatile tool in synthetic chemistry

XantPhos-Palladium-G2 belongs to a class of palladium precatalysts that includes several notable compounds. Here are some similar compounds along with their unique characteristics:

Compound NameKey FeaturesUniqueness
XantPhos-Palladium-G1First-generation variant with lower reactivityLess stable than G2; requires harsher conditions for activation
XantPhos-Palladium-G3Enhanced solubility and stabilityCan accommodate bulkier ligands; improved performance under varied conditions
Buchwald-Hartwig CatalystUtilizes different ligands for C–N couplingBroad applicability across various coupling types
BINAP-PalladiumBidentate ligand known for high selectivityOften used in asymmetric synthesis processes

XantPhos-Palladium-G2 stands out due to its balance between stability and reactivity, making it particularly effective for diverse synthetic applications while maintaining operational simplicity compared to its predecessors and alternatives

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

887.14650 g/mol

Monoisotopic Mass

887.14650 g/mol

Heavy Atom Count

57

Dates

Modify: 2023-08-16

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